Antibiotic Sch 725674 is a novel 14-membered macrocyclic lactone that has garnered attention for its antifungal properties. It was first isolated from a culture of Aspergillus species and has demonstrated significant activity against various fungal pathogens. The compound's unique structure and mechanism of action make it a valuable subject of study within the field of antibiotic research.
Sch 725674 was discovered during the investigation of secondary metabolites produced by Aspergillus fungi. The isolation and characterization of this compound were achieved through extensive nuclear magnetic resonance (NMR) spectroscopic analyses, which confirmed its structural features and functional groups .
Sch 725674 is classified as a macrolide antibiotic, a category known for its large cyclic structure that typically exhibits antimicrobial activity. Its specific classification within this group highlights its potential applications in treating fungal infections, distinguishing it from other antibiotics that primarily target bacterial pathogens.
The synthesis of Sch 725674 has been approached through various methodologies, including total synthesis and automated iterative synthesis techniques. Notably, recent advancements have utilized TIDA boronates in the assembly of the compound's structure, facilitating the formation of carbon-carbon bonds in a highly efficient manner .
The automated synthesis process involves multiple steps, including the use of bifunctional sulfoxide-TIDA boronates to create the core carbon framework. This method allows for high stereocontrol and yields Sch 725674 in a streamlined fashion, significantly reducing the number of synthetic steps required compared to traditional methods .
The molecular structure of Sch 725674 features a complex arrangement characteristic of macrocyclic lactones, with a total of 14 atoms forming the ring. The compound's structure includes various functional groups that contribute to its biological activity .
The molecular formula for Sch 725674 is C₁₄H₁₈O₄, and its molecular weight is approximately 270.29 g/mol. Detailed structural analysis through NMR spectroscopy has provided insights into the stereochemistry and spatial arrangement of atoms within the molecule .
Sch 725674 undergoes several chemical reactions that are pivotal for its synthesis and potential modifications. Key reactions include carbon-carbon bond formations facilitated by Suzuki-Miyaura cross-coupling techniques, which are essential for constructing its complex structure .
The reactions employed in synthesizing Sch 725674 often involve the manipulation of boronate esters and halides under controlled conditions to achieve desired stereochemical outcomes. These methods highlight the versatility and efficiency of modern synthetic organic chemistry in producing complex natural products .
The mechanism by which Sch 725674 exerts its antifungal effects involves interference with fungal cell wall synthesis, leading to cell lysis and death. This action is similar to other macrolide antibiotics but is specifically tailored to target fungal pathogens effectively.
Research indicates that Sch 725674 demonstrates potent activity against various strains of fungi, including those resistant to conventional treatments. Its unique structural features contribute to its binding affinity for target enzymes involved in cell wall biosynthesis .
Sch 725674 appears as a white to off-white solid at room temperature. It is soluble in organic solvents such as methanol and dimethyl sulfoxide but shows limited solubility in water.
The chemical stability of Sch 725674 under various pH conditions has been assessed, revealing that it maintains integrity in neutral to slightly acidic environments but may degrade under highly alkaline conditions. The compound's melting point is reported to be around 120-125 °C .
Sch 725674 holds promise as an antifungal agent in clinical settings due to its efficacy against resistant strains of fungi. Its unique mechanism offers potential for development into new therapeutic options for patients suffering from fungal infections that are difficult to treat with existing medications.
The discovery of Antibiotic Sch 725674 occurred against a backdrop of declining novel antibiotic development, a period often termed the "discovery void" that followed the golden era of antibiotics (1940–1962). This era yielded most antibiotic classes still in clinical use today [5] [7]. Sch 725674 was isolated in 2005 from the culture of an Aspergillus sp., a filamentous fungus, marking a continuation of efforts to mine microbial natural products for structurally unique bioactive compounds [6]. This discovery aligned with a resurgence of interest in microbial secondary metabolites as sources of novel antibiotics, particularly as resistance to existing drugs intensified globally [3] [7]. The identification process involved standard microbiological fermentation followed by bioassay-guided fractionation, utilizing techniques like NMR spectroscopy for structural elucidation – a methodology echoing the workflows that identified earlier macrolide antibiotics like erythromycin [6] [8].
The isolation of Sch 725674 from Aspergillus highlights the ecological role of fungi in chemical defense and underscores the importance of exploring diverse microbial niches, including understudied fungal strains, for antibiotic discovery. This approach contrasts with the actinomycete-centric focus of the mid-20th century but remains vital in the genomic and synthetic biology era [3] [7]. Its discovery during screening for antifungal agents specifically targeted pathogenic yeasts, reflecting a need for new options in this therapeutic area [6].
Table 1: Key Discovery Milestones of Antibiotic Sch 725674
Year | Event | Significance | Source Organism |
---|---|---|---|
2005 | Isolation & Structure Elucidation | Identified as a novel macrolide via NMR and bioassay-guided fractionation | Aspergillus sp. |
2005 | Initial Bioactivity Profiling | Demonstrated inhibitory activity against pathogenic yeasts | N/A |
Sch 725674 exhibited selective inhibitory activity against pathogenic yeasts, a finding of significant interest given the limited arsenal of antifungal agents and rising resistance. Initial minimum inhibitory concentration (MIC) testing revealed potent activity against Saccharomyces cerevisiae (strain PM503) with an MIC of 8 µg/mL and moderate activity against Candida albicans (strain C43) with an MIC of 32 µg/mL [6]. This spectrum positioned it as a candidate warranting further investigation, particularly for Candida infections, which represent a major cause of fungal morbidity. The mode of action, while not fully elucidated in the initial discovery report, was presumed to involve disruption of essential fungal cellular processes, potentially linked to its macrolide structure which often targets protein synthesis or membrane integrity [4] [6] [8]. The activity profile distinguished Sch 725674 from many antibacterial macrolides (like erythromycin, clarithromycin, azithromycin) and aligned it more closely with antifungal polyene macrolides (e.g., nystatin, amphotericin B), though its structure differed significantly from these larger, glycosylated polyenes [4] [8].
Table 2: Initial Antifungal Activity Profile of Sch 725674 [6]
Test Organism | Strain Designation | MIC (µg/mL) |
---|---|---|
Saccharomyces cerevisiae | PM503 | 8 |
Candida albicans | C43 | 32 |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.:
CAS No.: 1242240-30-7